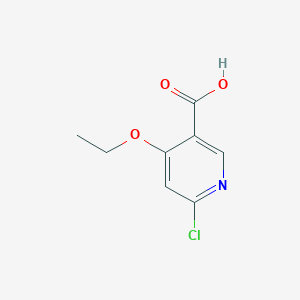

6-Chloro-4-ethoxynicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-ethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-6-3-7(9)10-4-5(6)8(11)12/h3-4H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYIQGBNKNCDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355859 | |

| Record name | 6-chloro-4-ethoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887572-34-1 | |

| Record name | 6-chloro-4-ethoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-ethoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-4-ethoxynicotinic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document combines known structural information with data from closely related analogs to offer a robust resource for researchers. The guide includes standardized experimental protocols for determining these properties and a general workflow for chemical characterization.

Physicochemical Data Summary

The following table summarizes the known and estimated physicochemical properties of this compound. For context and comparison, data for the closely related analogs, 6-Chloronicotinic acid and 6-Chloro-4-methoxynicotinic acid, are also included where available. It is recommended that the estimated values for the target compound be confirmed through experimental analysis.

Table 1: Physicochemical Properties of this compound and Its Analogs

| Property | This compound | 6-Chloronicotinic acid (Analog) | 6-Chloro-4-methylnicotinic acid (Analog) |

| CAS Number | 887572-34-1 | 5326-23-8 | 503555-50-8 |

| Molecular Formula | C₈H₈ClNO₃ | C₆H₄ClNO₂ | C₇H₆ClNO₂ |

| Molecular Weight | 201.61 g/mol | 157.55 g/mol | 171.58 g/mol |

| Melting Point | Not available | 190 °C (decomposes) | Not available |

| Boiling Point | Not available | Not available | 344.76 °C (at 760 mmHg) |

| pKa | Estimated: 3.5 - 4.5 | 3.24 (Predicted) | Not available |

| Solubility | Not available | Soluble in deionized water, ethanol, methanol, DMSO | Not available |

| LogP | Estimated: 1.5 - 2.5 | 2.7 (Computed) | Not available |

Values in italics are estimates based on structural similarity to analogs and general chemical principles.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of a solid organic acid like this compound.

Objective: To determine the temperature range over which the solid compound transitions to a liquid, indicating its purity.

Methodology:

-

A small quantity of the dry crystalline sample is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a controlled rate.

-

The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.

Objective: To measure the acid dissociation constant, which is a critical parameter for understanding the ionization state of the molecule at different pH values.

Methodology:

-

A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent.

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH value at the half-equivalence point of the titration curve.

Objective: To determine the equilibrium concentration of the compound in water at a specified temperature.

Methodology:

-

An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at a relevant pH) in a sealed container.

-

The container is agitated at a constant temperature for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of this compound in the clear filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Objective: To measure the lipophilicity of the compound, which is a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

-

A pre-saturated solution of n-octanol and water is prepared.

-

A known amount of this compound is dissolved in one of the phases.

-

The two phases are mixed in a separatory funnel and shaken until equilibrium is achieved.

-

The layers are allowed to separate.

-

The concentration of the analyte in each phase is determined by a suitable analytical technique, such as HPLC-UV or LC-MS.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm (base 10) of the partition coefficient.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of processes in the synthesis, purification, and characterization of a chemical entity like this compound.

Caption: A logical workflow for the synthesis and characterization of a chemical compound.

An In-Depth Technical Guide to 6-Chloro-4-ethoxynicotinic Acid and its Analogs

Molecular Structure and Properties of 6-Chloronicotinic Acid

6-Chloronicotinic acid is a substituted pyridine carboxylic acid that serves as a key intermediate in the synthesis of various biologically active molecules.[1][2] It is a known environmental transformation product of neonicotinoid insecticides such as imidacloprid and acetamiprid.[1][2]

Molecular Structure:

The structure consists of a pyridine ring substituted with a chlorine atom at the 6-position and a carboxylic acid group at the 3-position (nicotinic acid core).

Physicochemical Data:

A summary of the key physicochemical properties of 6-Chloronicotinic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO₂ | [1][3] |

| Molecular Weight | 157.55 g/mol | [1][3] |

| CAS Number | 5326-23-8 | [1][4] |

| IUPAC Name | 6-chloropyridine-3-carboxylic acid | [1] |

| Canonical SMILES | C1=CC(=NC=C1C(=O)O)Cl | [1] |

| InChI Key | UAWMVMPAYRWUFX-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 6-Chloronicotinic acid. The following table summarizes key spectral data.

| Spectroscopy | Data Highlights | Source |

| ¹H NMR | Spectra available in public databases. | [1] |

| Mass Spec (GC-MS) | Key fragmentation patterns have been documented. | [1] |

| IR Spectroscopy | Characteristic peaks for carboxylic acid and pyridine ring vibrations. | [1] |

| UV-Vis Spectra | Available for analytical characterization. | [1] |

Experimental Protocols

Synthesis of 6-Chloronicotinic Acid

A common method for the preparation of 6-Chloronicotinic acid involves the oxidation of 2-chloro-5-methylpyridine.[5]

Materials and Reagents:

-

2-chloro-5-methylpyridine (starting material)

-

Cobalt acetate (catalyst)

-

Chlorobenzene (solvent)

-

Oxygen

Reaction Setup and Procedure:

-

In a reaction vessel, dissolve 2-chloro-5-methylpyridine and a catalytic amount of cobalt acetate in chlorobenzene. The weight ratio of 2-chloro-5-methylpyridine to cobalt acetate should be between 100:1 and 100:15.[5]

-

Introduce oxygen into the solution at a flow rate of 0.2 L/min to 1.0 L/min to initiate the oxidation reaction.[5]

-

Maintain the reaction temperature between 60°C and 120°C for a duration of 2 to 8 hours.[5]

-

Upon completion of the reaction, cool the solution.

-

Filter the cooled reaction mixture to isolate the crude 6-Chloronicotinic acid and the catalyst.[5]

-

The crude product can be further purified by recrystallization to obtain the final 6-Chloronicotinic acid product.[5]

This method provides a more environmentally friendly alternative to traditional oxidation methods that use strong acids or potassium permanganate.[5]

Caption: A flowchart illustrating the synthesis of 6-Chloronicotinic acid via oxidation.

Biological and Chemical Significance

6-Chloronicotinic acid and its derivatives are of significant interest in medicinal chemistry and drug development.

-

Building Block: It is a valuable building block for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents.[2][6]

-

Agrochemicals: As a metabolite of neonicotinoid pesticides, its presence and degradation in the environment are of ecological importance.[1][2]

-

Antimicrobial Research: The incorporation of chloro- and nitro- groups into flavonoid structures, a field related to substituted aromatic acids, has shown to influence antimicrobial properties.[7]

Logical Relationships in Drug Discovery

The strategic importance of scaffolds like 6-Chloronicotinic acid lies in their adaptability for creating diverse molecular libraries for drug discovery. The differential reactivity of its substituent positions allows for selective chemical modifications.

Caption: The central role of a chemical scaffold in a typical drug discovery pipeline.

References

- 1. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 3. 6-Chloronicotinic acid [webbook.nist.gov]

- 4. 5326-23-8|6-Chloronicotinic acid|BLD Pharm [bldpharm.com]

- 5. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Solubility of 6-Chloro-4-ethoxynicotinic Acid in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available quantitative solubility data for 6-Chloro-4-ethoxynicotinic acid in a comprehensive range of organic solvents is limited. This guide provides qualitative solubility information for a structurally similar compound, 6-chloronicotinic acid, to offer foundational insights. Furthermore, this document details a standardized experimental protocol for determining the solubility of the target compound and presents a logical workflow for its potential synthesis.

Data Presentation: Solubility of an Analogous Compound

To provide a preliminary understanding of the potential solubility characteristics of this compound, the following table summarizes the qualitative solubility of the closely related compound, 6-chloronicotinic acid. The primary structural difference is the absence of a 4-ethoxy group in the analog. The presence of the ethoxy group in the target compound is expected to increase its lipophilicity, which may lead to different solubility behavior in organic solvents.

| Solvent | Solubility of 6-Chloronicotinic Acid |

| Water | Soluble (2 mg/mL at 20°C)[1][2] |

| Ethanol | Soluble[1][2] |

| Methanol | Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |

| Chloroform | Slightly soluble[1][2] |

| Acetonitrile | A solution of 100 µg/mL can be prepared[3] |

Experimental Protocols: Determining Solubility

A robust and commonly employed method for determining the equilibrium solubility of a compound is the shake-flask method[4][5]. This protocol outlines the necessary steps to quantify the solubility of this compound in various organic solvents.

Objective

To ascertain the saturation concentration of this compound in a selection of organic solvents under controlled temperature conditions.

Materials

-

This compound

-

A range of high-purity organic solvents

-

Thermostatically controlled orbital shaker

-

Analytical balance

-

Appropriate vials with chemically resistant caps

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis)[6]

-

Calibrated volumetric glassware

Methodology

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the chosen organic solvent in a sealed vial. The presence of excess solid is critical to ensure that the solution reaches saturation.

-

Equilibration: The vials are placed in a thermostatically controlled shaker and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. It is recommended to determine the equilibration time by analyzing samples at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution stabilizes[5].

-

Phase Separation: Once equilibrium is achieved, the vials are left stationary at the set temperature to allow the undissolved solid to sediment. A sample of the supernatant is then carefully drawn and filtered through a syringe filter to eliminate any particulate matter.

-

Quantitative Analysis: The clear, saturated filtrate is appropriately diluted with a suitable solvent to fall within the linear range of a pre-established calibration curve. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as HPLC.

-

Data Interpretation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically reported in units of mg/mL or mol/L.

Mandatory Visualizations

Diagrams of Experimental and Synthetic Workflows

The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the key processes.

Caption: A generalized workflow for the experimental determination of solubility.

Caption: A logical synthetic pathway for the target compound.

References

- 1. 6-Chloronicotinic acid CAS#: 5326-23-8 [m.chemicalbook.com]

- 2. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. who.int [who.int]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-ethoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-Chloro-4-ethoxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The described methodology is based on established principles of organic synthesis and offers a clear, step-by-step approach for laboratory preparation.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a three-step sequence starting from ethyl 4,6-dihydroxynicotinate. The pathway involves an initial chlorination to introduce the chloro substituents, followed by a regioselective nucleophilic aromatic substitution (SNAr) to install the ethoxy group at the 4-position, and concludes with the hydrolysis of the ethyl ester to yield the final carboxylic acid.

The regioselectivity of the second step is a key feature of this synthesis. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 3-position renders the 4-position more susceptible to nucleophilic attack compared to the 6-position. This allows for the selective displacement of the 4-chloro substituent by ethoxide.

Data Presentation

The following table summarizes the key quantitative data for each step in the synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield |

| 1 | Dichlorination | Ethyl 4,6-dihydroxynicotinate | Phosphorus oxychloride (POCl₃) | None | 2 hours | Reflux | ~90% |

| 2 | Ethoxylation | Ethyl 4,6-dichloronicotinate | Sodium ethoxide (NaOEt) | Ethanol | 2-6 hours | Reflux | High (expected) |

| 3 | Hydrolysis | Ethyl 6-chloro-4-ethoxynicotinate | Sodium hydroxide (NaOH), Hydrochloric acid (HCl) | Water/Ethanol | 1-3 hours | Reflux | High (expected) |

Experimental Protocols

Step 1: Synthesis of Ethyl 4,6-dichloronicotinate

This procedure details the conversion of ethyl 4,6-dihydroxynicotinate to ethyl 4,6-dichloronicotinate.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to phosphorus oxychloride (POCl₃, 500 mL).[1]

-

Heat the resulting mixture to reflux and maintain for 2 hours.[1]

-

After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride by distillation under reduced pressure.[1]

-

Carefully pour the residue into ice water with stirring and continue to stir for 30 minutes.

-

Extract the aqueous mixture three times with ethyl acetate.[1]

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).[1]

-

Concentrate the organic solution under vacuum to yield ethyl 4,6-dichloronicotinate as a white solid (65 g, 90% yield).[1]

Step 2: Synthesis of Ethyl 6-chloro-4-ethoxynicotinate

This procedure describes the regioselective substitution of the 4-chloro group with an ethoxy group. The reaction proceeds selectively at the 4-position due to electronic activation from the ring nitrogen and the ester group.[2]

Methodology:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,6-dichloronicotinate (1.0 eq) in anhydrous ethanol.

-

Add the solution of sodium ethoxide in ethanol (1.1-1.5 eq) to the flask.

-

Heat the reaction mixture to reflux and maintain for 2 to 6 hours. Monitor the progress of the reaction using a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 6-chloro-4-ethoxynicotinate. Further purification can be achieved by column chromatography if necessary.

Step 3: Synthesis of this compound

This final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.

Methodology:

-

In a round-bottom flask, dissolve the crude ethyl 6-chloro-4-ethoxynicotinate from the previous step in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2-3 eq) to the flask.

-

Heat the mixture to reflux for 1-3 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 3-4 by the slow addition of concentrated hydrochloric acid.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedures.

Caption: Synthetic pathway for this compound.

References

Uncharted Territory: A Technical Guide to the Potential Biological Activity of 6-Chloro-4-ethoxynicotinic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of the current scientific and patent literature have yielded no specific data regarding the biological activity of 6-Chloro-4-ethoxynicotinic acid. This document, therefore, serves as a forward-looking technical guide, hypothesizing potential biological activities based on structurally related compounds and outlining a comprehensive strategy for its preclinical evaluation. The proposed activities and experimental protocols are intended to serve as a roadmap for future research.

Introduction

This compound is a substituted pyridine carboxylic acid. While this specific molecule remains uncharacterized in the biological literature, its structural motifs—a chlorinated pyridine ring and an ethoxy group—are present in a variety of biologically active compounds. Analysis of these related molecules allows for the formulation of several plausible hypotheses regarding the potential pharmacological profile of this compound. This guide will explore these potential activities and provide detailed, generalized experimental protocols for their investigation.

Hypothetical Biological Activities and Screening Strategy

Based on the known activities of structurally analogous compounds, the following potential biological activities for this compound are proposed:

-

Nicotinic Acetylcholine Receptor (nAChR) Modulation: The nicotinic acid scaffold is central to nicotinic acetylcholine receptor agonists. The presence of a chlorine atom, as seen in the potent nAChR agonist 6-chloronicotine, suggests that this compound could potentially interact with nAChRs.

-

Oncology-Related Kinase Inhibition (e.g., BRAF): 6-Chloronicotinic acid has been identified as a key intermediate in the synthesis of inhibitors targeting the BRAF V600E mutation, a critical driver in certain cancers.[1] It is plausible that this compound could serve as a scaffold for, or possess intrinsic activity against, such kinases.

-

Antibacterial Activity via DNA Gyrase Inhibition: The 6-chloronicotinic acid moiety is also a component of novel DNA gyrase B inhibitors, suggesting a potential antibacterial application.[1]

-

Modulation of P-glycoprotein (P-gp) Efflux Pumps: The presence of an alkoxy group is a feature in some modulators of P-glycoprotein, a key player in multidrug resistance in cancer.

-

General Cytotoxicity: As with any novel chemical entity, an initial assessment of its cytotoxic potential against a panel of cancer cell lines is a fundamental step in its pharmacological profiling.

A proposed workflow for the initial biological evaluation of this compound is presented below.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the hypothesized biological activities of this compound.

General Cytotoxicity Screening

This protocol describes a common method for assessing the cytotoxic effects of a novel compound on various cancer cell lines.[2][3]

1.1. Materials

-

Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete growth medium specific to the cell line

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

96-well cell culture plates, sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

1.2. Cell Culture and Plating

-

Maintain cancer cell lines in their recommended complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture cells upon reaching 80-90% confluency.

-

Harvest cells using Trypsin-EDTA, neutralize with complete medium, and perform a cell count.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

1.3. Compound Treatment

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a vehicle control (DMSO at the same final concentration as the highest compound concentration, typically ≤0.5%) and a positive control (a known cytotoxic agent like doxorubicin).

-

Remove the medium from the plated cells and add the medium containing the various concentrations of the test compound.

-

Incubate the plates for 48 or 72 hours.

1.4. MTT Assay

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

1.5. Data Analysis

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol outlines a competitive binding assay to determine if the test compound interacts with nAChRs.[4]

2.1. Materials

-

Cell line expressing the desired nAChR subtype (e.g., α4β2)

-

Membrane preparation from the nAChR-expressing cells

-

Radiolabeled nAChR ligand (e.g., [³H]-epibatidine)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

2.2. Assay Procedure

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at its Kd), and the various concentrations of the test compound.

-

For non-specific binding determination, include wells with a high concentration of a known nAChR ligand (e.g., nicotine).

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

2.3. Data Analysis

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50, which can then be converted to a binding affinity (Ki) using the Cheng-Prusoff equation.

BRAF V600E Kinase Assay

This protocol describes an in vitro kinase assay to assess the inhibitory potential of the test compound against the BRAF V600E mutant protein.

3.1. Materials

-

Recombinant human BRAF V600E enzyme

-

Kinase buffer

-

ATP

-

BRAF substrate (e.g., MEK1)

-

This compound

-

A known BRAF inhibitor (e.g., vemurafenib) as a positive control

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

3.2. Assay Procedure

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the BRAF V600E enzyme, the substrate, and the various concentrations of the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence-based assay.

3.3. Data Analysis

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

DNA Gyrase Supercoiling Assay

This protocol outlines an assay to determine if the test compound inhibits the supercoiling activity of bacterial DNA gyrase.[5]

4.1. Materials

-

E. coli DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

Gyrase assay buffer (containing ATP)

-

This compound

-

A known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control

-

Agarose gel electrophoresis equipment and reagents

4.2. Assay Procedure

-

Prepare serial dilutions of this compound.

-

In microcentrifuge tubes, combine the relaxed plasmid DNA, DNA gyrase, and the various concentrations of the test compound in the assay buffer.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reactions by adding a stop buffer containing a DNA loading dye.

-

Analyze the DNA topology by running the samples on an agarose gel.

4.3. Data Analysis

-

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

-

Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

-

The IC50 can be estimated by densitometric analysis of the DNA bands at different compound concentrations.

P-glycoprotein (P-gp) ATPase Assay

This protocol describes an assay to measure the effect of the test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.[6][7]

5.1. Materials

-

Membrane vesicles from cells overexpressing human P-gp

-

Assay buffer

-

ATP

-

This compound

-

A known P-gp substrate (e.g., verapamil) and inhibitor (e.g., tariquidar)

-

A phosphate detection reagent (e.g., malachite green)

5.2. Assay Procedure

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the P-gp membrane vesicles with the various concentrations of the test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a specified time (e.g., 20 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using the phosphate detection reagent.

5.3. Data Analysis

-

Calculate the rate of ATP hydrolysis at each concentration of the test compound.

-

A compound that is a P-gp substrate will typically stimulate ATPase activity, while an inhibitor will block it.

-

Plot the ATPase activity against the log of the compound concentration to determine if it modulates P-gp activity.

Potential Signaling Pathways

Should this compound show activity in the target-based screens, the following signaling pathways would be relevant for further investigation.

Conclusion

While the biological activity of this compound is currently unknown, its structural features suggest several exciting avenues for pharmacological investigation. The hypotheses presented in this guide, along with the detailed experimental protocols, provide a solid foundation for initiating a comprehensive preclinical evaluation of this novel compound. The exploration of its potential as a modulator of nAChRs, an inhibitor of cancer-related kinases or bacterial DNA gyrase, or a modulator of P-glycoprotein could uncover new therapeutic opportunities. Rigorous experimental validation of these hypotheses is the essential next step in elucidating the true biological potential of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. jneurosci.org [jneurosci.org]

- 5. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P-Glycoprotein-ATPase Modulation: The Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 6-Chloro-4-ethoxynicotinic Acid and its Known Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chloro-4-ethoxynicotinic acid and its derivatives, focusing on their synthesis, physicochemical properties, and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Compound: this compound

This compound is a substituted pyridine carboxylic acid. While specific biological activity for this exact compound is not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The 6-chloro substituent provides a reactive handle for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions. The 4-ethoxy group can influence the compound's electronic properties and its interaction with biological targets.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H8ClNO3 | - |

| Molecular Weight | 201.61 g/mol | - |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO | - |

Synthesis

-

Synthesis of Ethyl 6-chloro-4-ethoxynicotinate: This intermediate can be synthesized from ethyl 4,6-dichloronicotinate via a nucleophilic aromatic substitution reaction with sodium ethoxide.

-

Hydrolysis to this compound: The ethyl ester can then be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Conceptual Experimental Protocol: Hydrolysis of Ethyl 6-chloro-4-ethoxynicotinate

-

Materials: Ethyl 6-chloro-4-ethoxynicotinate, sodium hydroxide (or hydrochloric acid), water, ethanol, ethyl acetate, brine.

-

Procedure:

-

Dissolve ethyl 6-chloro-4-ethoxynicotinate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Known Derivatives of 6-Chloro-4-substituted-nicotinic Acid

The 6-chloro-nicotinic acid scaffold serves as a versatile platform for the development of a wide range of derivatives with diverse biological activities. The reactivity of the chlorine atom at the 6-position and the ability to introduce various substituents at the 4-position allow for the creation of extensive chemical libraries.

Synthesis of Key Intermediates and Derivatives

2.1.1. Synthesis of 6-Chloronicotinic Acid

6-Chloronicotinic acid is a key precursor for many of the derivatives discussed. One method for its preparation involves the direct oxidation of 2-chloro-5-methylpyridine.[1]

Experimental Protocol: Synthesis of 6-Chloronicotinic Acid [1]

-

Materials: 2-chloro-5-methylpyridine, cobalt acetate, chlorobenzene, oxygen.

-

Procedure:

-

In a reaction vessel, dissolve 2-chloro-5-methylpyridine and a catalytic amount of cobalt acetate in chlorobenzene.

-

Pass oxygen through the solution while maintaining the reaction temperature between 60-120 °C for 2-8 hours.

-

After the reaction is complete, cool the solution and filter to obtain the crude 6-chloronicotinic acid.

-

Recrystallize the crude product from a suitable solvent to obtain pure 6-chloronicotinic acid.

-

2.1.2. Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate

This derivative is a valuable intermediate for the synthesis of kinase inhibitors. It is prepared by the selective nucleophilic aromatic substitution of ethyl 4,6-dichloronicotinate with methylamine.[2]

Experimental Protocol: Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate [2]

-

Materials: Ethyl 4,6-dichloronicotinate, methylamine solution (e.g., in ethanol), ethanol, ethyl acetate, water, brine, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve ethyl 4,6-dichloronicotinate in ethanol.

-

Add a solution of methylamine in ethanol (typically 1.5-2.0 equivalents).

-

Heat the reaction mixture to reflux (approximately 78 °C) for 2-6 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Quench the reaction by adding water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

-

2.1.3. Synthesis of 2-Morpholinonicotinic Acid

This protocol demonstrates the introduction of a cyclic amine at the 2-position, which can be adapted for substitutions at the 6-position. The synthesis involves esterification, nucleophilic substitution, and hydrolysis.

Conceptual Experimental Workflow: Synthesis of 6-Morpholinonicotinic Acid

Caption: Synthetic workflow for 6-Morpholinonicotinic Acid.

Biological Activities and Therapeutic Potential

Derivatives of 6-chloronicotinic acid have shown promise in several therapeutic areas, primarily as inhibitors of enzymes involved in cancer and bacterial infections.

Kinase Inhibition (BRAF V600E)

The V600E mutation in the BRAF kinase is a key driver in many cancers, particularly melanoma. The MAPK/ERK signaling pathway, which is constitutively activated by this mutation, is a major target for drug development. Nicotinamide and nicotinic acid derivatives have been explored as scaffolds for the development of BRAF V600E inhibitors.

Signaling Pathway: MAPK/ERK Pathway

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of BRAF V600E inhibitors.

Quantitative Data: BRAF V600E Inhibitory Activity

While specific IC50 values for direct derivatives of this compound are not available, related structures have shown potent inhibitory activity. The following table presents data for oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as a reference for the potential of related scaffolds.

| Compound | IC50 (µM) against A375 (BRAF V600E) | IC50 (µM) against TPC-1 (BRAF V600E) | BRAF V600E Kinase Inhibition (%) |

| S1 | 1.58 ± 0.09 | 2.12 ± 0.11 | 78.5 |

| S2 | 1.21 ± 0.07 | 1.89 ± 0.10 | 82.3 |

| S3 | 0.89 ± 0.05 | 1.45 ± 0.08 | 88.7 |

| S4 | 0.55 ± 0.03 | 0.98 ± 0.06 | 94.2 |

| Sorafenib | 0.32 ± 0.02 | 0.65 ± 0.04 | 98.1 |

Data adapted from a study on oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAF V600E inhibitors.[3]

Experimental Protocol: BRAF V600E Kinase Inhibition Assay (Conceptual)

-

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the BRAF V600E enzyme. This can be done using various formats, such as ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.

-

Materials: Recombinant human BRAF V600E enzyme, MEK1 (substrate), ATP, assay buffer, test compounds, detection reagents (e.g., phospho-specific antibody).

-

Procedure (ELISA-based):

-

Coat a 96-well plate with the MEK1 substrate.

-

Add the BRAF V600E enzyme and the test compound at various concentrations to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specified time at a controlled temperature.

-

Stop the reaction and wash the wells.

-

Add a primary antibody that specifically recognizes phosphorylated MEK1.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate for the enzyme on the secondary antibody to generate a detectable signal (e.g., colorimetric or chemiluminescent).

-

Measure the signal intensity, which is proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

DNA Gyrase B Inhibition

Bacterial DNA gyrase is an essential enzyme for DNA replication and a well-established target for antibacterial drugs. The GyrB subunit possesses an ATPase site that is crucial for its function. Nicotinic acid derivatives have been investigated as inhibitors of this enzyme.

Signaling Pathway: Bacterial DNA Replication and DNA Gyrase

References

Navigating the Synthesis and Supply of 6-Chloro-4-ethoxynicotinic Acid: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Overview for a Niche Synthetic Intermediate

This technical guide offers a detailed overview of 6-Chloro-4-ethoxynicotinic acid, a specialized chemical intermediate pertinent to researchers, scientists, and professionals in the field of drug development. This document consolidates available data on its commercial sourcing, chemical properties, and a proposed synthetic pathway, addressing a notable gap in readily accessible, in-depth technical literature on this compound. Due to the limited public information, this guide focuses primarily on the chemical aspects, with biological context inferred from related molecular structures.

Introduction to this compound

This compound is a substituted pyridine carboxylic acid. Compounds of this class are recognized for their utility as building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of a chlorine atom, an ethoxy group, and a carboxylic acid on the pyridine ring provides multiple reactive sites for further chemical modification, making it a potentially versatile intermediate in the development of novel therapeutic agents and other bioactive compounds.

Commercial Availability and Properties

Several chemical suppliers offer this compound, typically for research and development purposes. The compound is generally available in high purity. Key identifying information and typical specifications from commercial suppliers are summarized below.

| Property | Value |

| CAS Number | 887572-34-1 |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity (Typical) | ≥95% (often determined by HPLC) |

| Synonyms | 6-chloro-4-ethoxypyridine-3-carboxylic acid |

Note: Purity and other specifications may vary between suppliers. Researchers should consult the certificate of analysis from their chosen vendor.

Proposed Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be extrapolated from the well-documented synthesis of structurally similar compounds, such as ethyl 6-chloro-4-(methylamino)nicotinate. The proposed pathway involves a nucleophilic aromatic substitution followed by hydrolysis.

Logical Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is an adaptation based on established methodologies for related compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 6-Chloro-4-ethoxynicotinate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloronicotinic acid (1.0 eq) in a suitable anhydrous solvent such as ethanol.

-

Reagent Addition: To this solution, add sodium ethoxide (1.1 eq) portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl). The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the crude ethyl 6-chloro-4-ethoxynicotinate from the previous step in a mixture of an alcohol (e.g., ethanol) and water.

-

Reagent Addition: Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (e.g., 2-3 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, remove the alcohol under reduced pressure. The aqueous solution is then acidified with a suitable acid (e.g., citric acid or dilute HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Potential Applications in Drug Discovery

While there is a lack of specific biological data for this compound, its structural motifs are present in molecules with known biological activities. For instance, substituted nicotinic acid derivatives are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors. The general role of such intermediates in a drug discovery pipeline is illustrated below.

Caption: Role of a versatile intermediate in a drug discovery workflow.

Conclusion

This compound is a commercially available chemical intermediate with potential applications in synthetic and medicinal chemistry. Although detailed public information on its synthesis and biological activity is scarce, this guide provides a foundational understanding of its properties and a plausible synthetic approach based on related compounds. It is hoped that this technical overview will aid researchers in their endeavors to explore the potential of this and similar molecules in the development of novel chemical entities. Further research is warranted to fully elucidate its synthetic and biological profile.

Methodological & Application

Application Notes and Protocols: 6-Chloro-4-ethoxynicotinic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Chloro-4-ethoxynicotinic acid as a key intermediate in medicinal chemistry. This versatile building block is particularly valuable in the synthesis of innovative therapeutic agents, including those targeting inflammation, bacterial infections, and alcohol use disorder.

Introduction to this compound

This compound (CAS: 887572-34-1) is a substituted pyridine carboxylic acid derivative. Its chemical structure, featuring a chlorinated pyridine ring and an ethoxy group, offers unique reactivity that makes it an excellent scaffold for chemical modification in drug discovery.[1] The presence of the electron-withdrawing chlorine atom enhances the reactivity of the pyridine ring, facilitating nucleophilic substitution reactions, which are fundamental in the synthesis of diverse molecular libraries for biological screening.[1]

Applications in Medicinal Chemistry

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its primary applications are in the development of:

-

Anti-inflammatory Agents: The nicotinic acid scaffold is a well-established pharmacophore in anti-inflammatory drug design.

-

Antimicrobial Agents: The unique electronic properties of the substituted pyridine ring contribute to the antimicrobial activity of its derivatives.[1]

-

PDE4 Inhibitors: Recent research has highlighted the use of structurally related precursors in the synthesis of potent phosphodiesterase IV (PDE4) inhibitors for the treatment of Alcohol Use Disorder (AUD) and Alcoholic Liver Disease (ALD).[2]

Quantitative Data

The following table summarizes the biological activity of a novel PDE4 inhibitor, ZL40, which is synthesized from a structurally analogous precursor to this compound. This data illustrates the therapeutic potential of compounds derived from this chemical class.[2]

| Compound | Target | IC50 (nM) | Oral Bioavailability (F%) | Therapeutic Indication |

| ZL40 | PDE4 | 37.4 | 94 | Alcohol Use Disorder, Alcoholic Liver Disease |

Table 1: Biological data for PDE4 inhibitor ZL40, a compound synthesized from a precursor structurally related to this compound.[2]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl/Alkyl-4-ethoxynicotinamides

This protocol describes a general method for the amidation of this compound, a key step in the synthesis of many bioactive derivatives.

Materials:

-

This compound

-

Thionyl chloride or Oxalyl chloride

-

An appropriate primary or secondary amine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF if using oxalyl chloride. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride/oxalyl chloride under reduced pressure to obtain the crude acid chloride.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.2 eq) and TEA (2.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure N-substituted-6-chloro-4-ethoxynicotinamide.

Expected Yield: 60-90%

Protocol 2: Suzuki Cross-Coupling for C6-Arylation

This protocol outlines a typical Suzuki cross-coupling reaction to introduce an aryl group at the C6 position of the pyridine ring, a common strategy to increase molecular diversity and biological activity.

Materials:

-

N-substituted-6-chloro-4-ethoxynicotinamide (from Protocol 1)

-

Arylboronic acid (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

-

Base (e.g., K2CO3 or Cs2CO3, 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/water mixture, 4:1)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a reaction vessel, add the N-substituted-6-chloro-4-ethoxynicotinamide (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (5 mol%), and base (3.0 eq).

-

Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reaction: Add the degassed solvent mixture (1,4-Dioxane/water). Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C6-arylated product.

Expected Yield: 50-85%

Visualizations

Caption: Synthetic workflow for the derivatization of this compound.

Caption: Simplified signaling pathway of PDE4 and its inhibition.

References

Application Notes and Protocols: 6-Chloro-4-ethoxynicotinic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-Chloro-4-ethoxynicotinic acid, a key building block in the development of biologically active molecules. This document details its application in the synthesis of kinase inhibitors and other therapeutic agents through common and robust chemical transformations. Included are detailed experimental protocols, tabulated quantitative data for key reactions, and visualizations of synthetic workflows.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable scaffold in medicinal chemistry. Its strategic importance lies in the differential reactivity of its functional groups: the carboxylic acid at the 3-position, the chloro group at the 6-position, and the ethoxy group at the 4-position. This arrangement allows for selective and sequential chemical modifications, enabling the synthesis of diverse molecular libraries. The electron-deficient nature of the pyridine ring, further activated by the chloro and carboxylic acid moieties, makes the 6-position susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The carboxylic acid provides a handle for amide bond formation, a common linkage in many pharmaceutical agents.

Key Applications in Organic Synthesis

This compound is a versatile precursor for a variety of chemical transformations, primarily focusing on modifications at the carboxylic acid and the 6-chloro position.

Amide Coupling Reactions

The carboxylic acid functionality of this compound readily undergoes amide bond formation with a wide range of primary and secondary amines. This reaction is fundamental in drug discovery for introducing diverse substituents to modulate the physicochemical and pharmacological properties of the final compounds. Standard coupling reagents can be employed to facilitate this transformation efficiently.

Suzuki-Miyaura Cross-Coupling Reactions

The chloro-substituent at the 6-position serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl groups, creating complex biaryl structures that are prevalent in many kinase inhibitors and other biologically active molecules.

Experimental Protocols

Protocol 1: Amide Coupling with 4-Fluoroaniline

This protocol describes a representative amide coupling reaction between this compound and 4-fluoroaniline using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Reaction Scheme:

Caption: Amide coupling of this compound.

Materials:

-

This compound

-

4-Fluoroaniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-fluoroaniline (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Quantitative Data:

| Parameter | Value |

| Reactant 1 | This compound |

| Reactant 2 | 4-Fluoroaniline |

| Coupling Reagents | EDC, HOBt |

| Base | DIPEA |

| Solvent | DMF |

| Reaction Time | 12 hours |

| Temperature | Room Temperature |

| Yield | 85-95% |

Protocol 2: Suzuki-Miyaura Cross-Coupling with 4-Methoxyphenylboronic Acid

This protocol details a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 6-position of the nicotinic acid scaffold.

Reaction Scheme:

Caption: Suzuki coupling of this compound.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Sodium carbonate (Na2CO3)

-

1,4-Dioxane

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and sodium carbonate (3.0 eq).

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the mixture to 90 °C under an argon atmosphere.

-

Stir the reaction at 90 °C for 16 hours.

-

Monitor the reaction by LC-MS.

-

After completion, cool the reaction to room temperature and acidify with 1 M HCl to pH ~4.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method (e.g., recrystallization or chromatography) to yield the desired biaryl product.

Quantitative Data:

| Parameter | Value |

| Reactant 1 | This compound |

| Reactant 2 | 4-Methoxyphenylboronic acid |

| Catalyst | Pd(PPh3)4 |

| Base | Na2CO3 |

| Solvent | 1,4-Dioxane/Water (3:1) |

| Reaction Time | 16 hours |

| Temperature | 90 °C |

| Yield | 70-85% |

Synthetic Workflow Visualization

The following diagram illustrates a typical synthetic workflow utilizing this compound as a starting material for the synthesis of more complex molecules, such as kinase inhibitors.

Caption: Synthetic workflow for kinase inhibitor synthesis.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. The presence of multiple, differentially reactive functional groups allows for the straightforward and high-yielding execution of key synthetic transformations such as amide coupling and Suzuki-Miyaura cross-coupling. The protocols and data presented herein provide a solid foundation for researchers to utilize this building block in the design and synthesis of novel therapeutic agents.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Chloro-4-ethoxynicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the introduction of a wide variety of functional groups onto aromatic and heteroaromatic rings. This application note provides a detailed protocol for the SNAr reaction on 6-Chloro-4-ethoxynicotinic acid, a key intermediate in the synthesis of various biologically active molecules. The electron-deficient nature of the pyridine ring, further activated by the presence of a chlorine atom at the 6-position, makes this substrate amenable to substitution by a range of nucleophiles.

The presence of a free carboxylic acid group on the nicotinic acid backbone presents a potential challenge due to its acidic proton, which can interact with basic reagents. However, studies on similar chloronicotinic acids have demonstrated that SNAr reactions can be successfully performed without the need for protecting the carboxylic acid functionality, particularly under microwave-assisted conditions.[1] This protocol will focus on the reaction with amine nucleophiles, a common transformation in drug discovery, and will provide both conventional and microwave-assisted procedures.

Reaction Principle

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product. The ethoxy group at the 4-position can influence the reactivity of the substrate through its electronic effects.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the nucleophilic aromatic substitution on chloronicotinic acids with primary amines. While specific data for this compound is limited, the data for 2-chloronicotinic acid provides a strong predictive basis for reaction outcomes.

| Reactant 1 | Nucleophile | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Chloronicotinic acid | Methylamine (40% aq.) | - | Water | 120 (MW) | 2 h | High | [1] |

| 2-Chloronicotinic acid | Methylamine (40% aq.) | - | Water | 140 (MW) | 1.5 h | High | [1] |

| 2-Chloronicotinic acid | Various amines | Diisopropylethylamine | Water | 200 (MW) | 2 h | Good to Excellent | [1] |

| Ethyl 6-chloro-4-(methylamino)nicotinate | Various amines | K₂CO₃, Cs₂CO₃, Et₃N | DMF, Ethanol, Acetonitrile | 80-120 | 4-24 h | Not specified | [2] |

| Ethyl 6-chloro-4-(methylamino)nicotinate | Phenols | K₂CO₃, Cs₂CO₃, NaH | DMF, DMSO, Acetonitrile | 80-150 | Not specified | Not specified | [2] |

| Ethyl 6-chloro-4-(methylamino)nicotinate | Thiols | K₂CO₃, Et₃N, DBU | DMF, Ethanol, Acetonitrile | 60-100 | Not specified | Not specified | [2] |

Experimental Protocols

Protocol 1: Microwave-Assisted Amination of this compound

This protocol is adapted from a procedure for the amination of 2-chloronicotinic acid and is expected to be effective for the target substrate.[1]

Materials:

-

This compound

-

Primary amine (3 equivalents)

-

Diisopropylethylamine (DIPEA) (3 equivalents)

-

Deionized water

-

Microwave reactor vials

-

Microwave reactor

Procedure:

-

In a microwave reactor vial, combine this compound (1 equivalent), the desired primary amine (3 equivalents), and diisopropylethylamine (DIPEA) (3 equivalents).

-

Add a suitable amount of deionized water to serve as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 200 °C and maintain this temperature for 2 hours.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Acidify the reaction mixture with concentrated HCl to a pH of approximately 6.5.

-

The product may precipitate upon acidification. If so, collect the solid by filtration.

-

If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by an appropriate method, such as recrystallization or column chromatography.

Protocol 2: Conventional Heating Amination of this compound

This protocol is based on general procedures for SNAr reactions on related chloronicotinates.[2]

Materials:

-

This compound

-

Primary amine (1.1-1.5 equivalents)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent), the primary amine (1.1-1.5 equivalents), and the base (K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable volume of DMF to dissolve the reactants.

-

Equip the flask with a reflux condenser and heat the reaction mixture to 80-120 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the starting material is consumed (typically 4-24 hours), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow for Microwave-Assisted SNAr

Caption: Workflow for Microwave-Assisted Amination.

Logical Relationship of SNAr Reaction Components

Caption: Components of the SNAr Reaction.

References

Application Notes and Protocols for Reactions Involving 6-Chloro-4-ethoxynicotinic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical transformations involving 6-Chloro-4-ethoxynicotinic acid, a versatile building block in medicinal chemistry. The protocols described herein are based on established synthetic methodologies for structurally related compounds and serve as a robust starting point for reaction optimization and library synthesis.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and substituted pyridine derivatives. The chlorine atom at the 6-position of this compound serves as a versatile handle for such cross-coupling reactions.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

-

To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1, 10 mL).

-

Heat the reaction mixture to a temperature of 80-100°C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Representative Quantitative Data:

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 88 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Dioxane/H₂O | 95 | 20 | 78 |

Note: Yields are representative and may vary based on the specific arylboronic acid and reaction conditions.

Experimental Workflow:

Caption: Workflow for Suzuki-Miyaura Coupling.

Amide Bond Formation

The carboxylic acid functionality of this compound can be readily converted to an amide via coupling with a primary or secondary amine. This is a fundamental transformation in the synthesis of many biologically active molecules.

Experimental Protocol:

A standard procedure for the amide coupling of this compound with an amine is as follows:

-

Dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (10 mL).

-

Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol, 1.2 equiv.), and an activator, such as 1-Hydroxybenzotriazole (HOBt) (1.2 mmol, 1.2 equiv.).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 mmol, 1.1 equiv.) followed by a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv.).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to afford the desired amide.

Representative Quantitative Data:

| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | EDC/HOBt | DIPEA | DMF | 16 | 92 |

| 2 | Benzylamine | HATU | DIPEA | DCM | 12 | 95 |

| 3 | Morpholine | T3P | Pyridine | Acetonitrile | 18 | 89 |

Note: Yields are representative and may vary based on the specific amine and reaction conditions.

Reaction Pathway:

Caption: Pathway for Amide Bond Formation.

Cleavage of the 4-Ethoxy Group

The ethoxy group at the 4-position can be cleaved to reveal a hydroxyl group, which can be a key step in the synthesis of certain target molecules. This is typically achieved under strong acidic conditions.

Experimental Protocol:

A general protocol for the acidic cleavage of the 4-ethoxy group is as follows:

-

Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) (10 mL) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a strong Lewis acid, such as boron tribromide (BBr₃) (1.0 M solution in DCM, 3.0 mL, 3.0 equiv.), dropwise to the stirred solution under an inert atmosphere.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding methanol at 0°C, followed by water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the 6-chloro-4-hydroxynicotinic acid.

Representative Quantitative Data:

| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | BBr₃ | DCM | 0 to RT | 8 | 80 |

| 2 | 48% HBr (aq) | Acetic Acid | Reflux | 6 | 75 |

| 3 | Pyridine·HCl | - | 180 (melt) | 4 | 70 |

Note: Yields are representative and may vary based on the specific conditions and work-up procedure. Reaction with HBr may also lead to hydrolysis of the carboxylic acid ester if present.

Logical Relationship of Ether Cleavage:

Caption: Logical Steps in Acidic Ether Cleavage.

Application Notes and Protocols for the Quantification of 6-Chloro-4-ethoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 6-Chloro-4-ethoxynicotinic acid in various sample matrices. The methodologies outlined below are based on established analytical techniques for structurally related compounds, including nicotinic acid derivatives and halogenated carboxylic acids. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity.[1][2][3]

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and widely accessible technique suitable for routine quantification of this compound, particularly in samples with relatively simple matrices where high sensitivity is not the primary requirement.[1]

Experimental Protocol

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution.